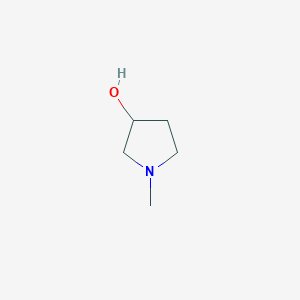

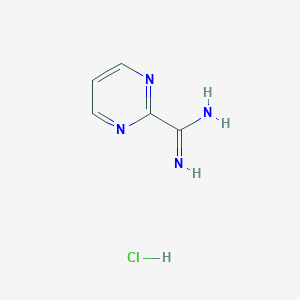

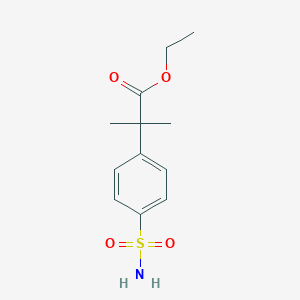

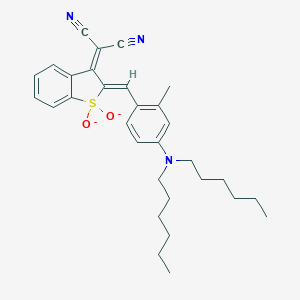

![molecular formula C8H7BrN2O B022980 6-Bromo-3,4-dihidro-1H-[1,8]naftiridin-2-ona CAS No. 129686-16-4](/img/structure/B22980.png)

6-Bromo-3,4-dihidro-1H-[1,8]naftiridin-2-ona

Descripción general

Descripción

Synthesis Analysis

The synthesis of related naphthyridine compounds involves various strategies, including reductive amination, cyclization, and palladium-catalyzed cross-coupling reactions. For example, a method described for the synthesis of tetrahydroisoquinoline and tetrahydro-[2,7]-naphthyridine derivatives includes lithiation followed by formylation and reductive amination, showcasing the versatile approaches to constructing these heterocycles (Zlatoidský & Gabos, 2009). Another method involves a one-pot, catalyst-free synthesis in water, indicating an eco-friendly approach to obtaining naphthyridine derivatives (Mukhopadhyay, Das, & Butcher, 2011).

Molecular Structure Analysis

Naphthyridines have been studied extensively for their molecular structure, which is pivotal for their chemical reactivity and potential applications. Structural analyses, including X-ray diffraction, provide insights into their conformation and electronic properties, which are crucial for designing compounds with desired biological activities. For instance, the crystal structure of a naphthyridin-2(1H)-one derivative reveals important aspects of its molecular geometry, aiding in the understanding of its reactivity and interaction with biological targets (Guillon et al., 2017).

Chemical Reactions and Properties

Naphthyridines undergo various chemical reactions, including halogenation, amination, and cycloaddition, which are fundamental for modifying their chemical properties. For example, the reactivity of halogenated naphthyridines with potassium amide highlights the substitution reactions that can be used to introduce amino groups, affecting their chemical behavior and potential pharmaceutical value (Czuba & Woźniak, 2010).

Physical Properties Analysis

The physical properties of naphthyridines, such as solubility, melting point, and crystalline structure, are essential for their application in material science and pharmaceutical formulations. These properties are influenced by the compound's molecular structure and functional groups, determining its phase behavior, stability, and compatibility with other materials.

Chemical Properties Analysis

Naphthyridines exhibit a broad range of chemical properties, including fluorescence, which can be utilized in optical materials and biological imaging. Their electronic structure, studied through methods like SCF CI PPP, provides insights into their absorption, emission, and reactivity patterns, making them valuable in the development of luminescent materials and as ligands in medicinal chemistry (Mianowska & Śliwa, 1990).

Aplicaciones Científicas De Investigación

Síntesis de 1,8-Naftiridinas

El compuesto se utiliza en la síntesis de 1,8-naftiridinas . El proceso de síntesis incluye reacciones multicomponentes, el enfoque de Friedländer utilizando una estrategia verde, hidroaminación de alquinos terminales seguida de ciclización de Friedländer, síntesis catalizada por metales y reacción de expansión de anillo de 3-sustituido 1H .

Actividades Biológicas

Las 1,8-Naftiridinas, que incluyen "6-Bromo-3,4-dihidro-1H-[1,8]naftiridin-2-ona", han surgido como una clase importante de compuestos heterocíclicos debido a sus diversas actividades biológicas .

Propiedades Fotoquímicas

Esta clase de compuestos también exhibe propiedades fotoquímicas únicas , lo que las hace útiles en varios campos científicos.

Tratamiento de Infecciones Bacterianas

Gemifloxacina, un compuesto que contiene un núcleo de 1,8-naftiridina, ha llegado al mercado farmacéutico para el tratamiento de infecciones bacterianas . Esto sugiere posibles aplicaciones de "this compound" en el campo médico.

Ligandos

Las 1,8-Naftiridinas se utilizan como ligandos , lo que indica que "this compound" podría utilizarse potencialmente en esta capacidad.

Componentes de Diodos Emisores de Luz

Esta clase de heterociclos encuentra uso como componentes de diodos emisores de luz , lo que sugiere que "this compound" podría utilizarse en la producción de estos dispositivos.

Células Solares Sensibilizadas con Tinte

Las 1,8-Naftiridinas se utilizan en células solares sensibilizadas con tinte , lo que indica posibles aplicaciones de "this compound" en este campo.

Sensores Moleculares

Finalmente, las 1,8-Naftiridinas se utilizan en sensores moleculares , lo que sugiere que "this compound" podría utilizarse en el desarrollo de estos dispositivos.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one are currently unknown. This compound is a chemical intermediate used in organic synthesis

Pharmacokinetics

It’s known that the compound is soluble in dmso , which could potentially impact its bioavailability. More comprehensive pharmacokinetic studies are needed to fully understand this compound’s behavior in the body.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one, it’s recommended to store the compound at ambient temperature . .

Propiedades

IUPAC Name |

6-bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEOGGNIBLORIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455087 | |

| Record name | 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129686-16-4 | |

| Record name | 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

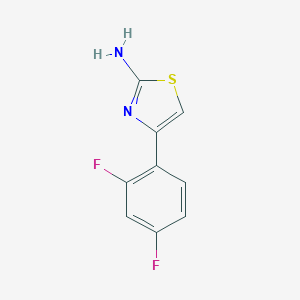

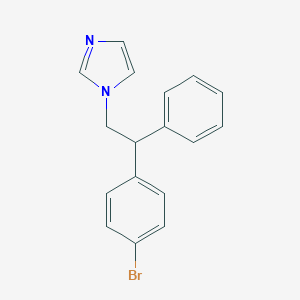

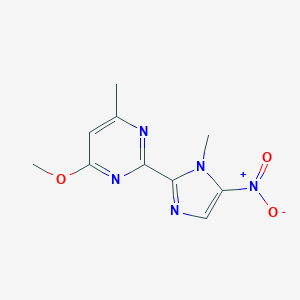

![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)